molecular formula C14H26N2O5 B6353497 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid CAS No. 1049156-82-2

3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid

Cat. No.: B6353497
CAS No.: 1049156-82-2
M. Wt: 302.37 g/mol
InChI Key: OLULJKIDTAQURJ-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a morpholine ring, and a propanoic acid moiety

Mechanism of Action

Target of Action

It’s known thattertiary butyl esters find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis .

Mode of Action

The compound interacts with its targets through the tert-butoxycarbonyl (Boc) group . This group is introduced into a variety of organic compounds using flow microreactor systems . The Boc group serves as a protective group for amines, preventing unwanted side reactions during synthesis .

Biochemical Pathways

The compound’s boc group plays a crucial role in peptide synthesis . It protects amino acids from unwanted reactions, allowing for more controlled and efficient synthesis .

Pharmacokinetics

The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its absorption and distribution in a biological system.

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for more controlled reactions and prevents unwanted side reactions, improving the efficiency and yield of the synthesis .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the Boc group’s protection of amines . Additionally, the compound’s miscibility properties suggest that it may behave differently in various solvents, which could influence its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The morpholine ring can be introduced through nucleophilic substitution reactions, where the amino group of the protected amino acid reacts with morpholine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce free amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholine ring in 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid distinguishes it from other similar compounds. This structural feature may confer unique properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(2-morpholin-4-ylethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-14(2,3)21-13(19)16(5-4-12(17)18)7-6-15-8-10-20-11-9-15/h4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLULJKIDTAQURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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